REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][CH:4]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][CH3:7]>O1CCCC1.CO.O>[CH3:3][CH:4]([C:8]1[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:16][CH:17]=1)[CH2:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 4-(pentan-2-yl)benzoate
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
CC(CCC)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quench with 10% hydrochloric acid aqueous
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane and menthol (20 ml, 10:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combine organic layer was dried by anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |